molecular formula C23H32O3 B7797222 20-Oxopregna-5,16-dien-3-yl acetate

20-Oxopregna-5,16-dien-3-yl acetate

Cat. No. B7797222
M. Wt: 356.5 g/mol
InChI Key: MZWRIOUCMXPLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Oxopregna-5,16-dien-3-yl acetate is a useful research compound. Its molecular formula is C23H32O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 20-Oxopregna-5,16-dien-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20-Oxopregna-5,16-dien-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Steroidal Derivatives : This compound has been used to prepare new derivatives like 16α-carboxymethyl-3α-hydroxy-5α-pregnan-20-one and its salts, with potential applications in medicinal chemistry (Slavíková & Kasal, 1999).

  • Inhibitors of 5α-Reductase and Anti-Cancer Activities : Derivatives of this compound have shown inhibitory activity against 5α-reductase isoenzymes and cytotoxic effects on cancer cells, indicating potential for treatment of prostatic benign hyperplasia and cancer (Silva-Ortiz et al., 2017).

  • Biological Activity of Pregna Derivatives : The compound has been used in the synthesis of biologically active pregnane derivatives, which were further evaluated for anti-hyperlipidemic and anti-oxidant activities (Sethi et al., 2013).

  • Corticosteroid Synthesis : It has played a role in corticosteroid synthesis, particularly in the construction of the corticosteroid side chain (Borah et al., 1998).

  • Synthesis of Androgen Biosynthesis Inhibitors : Methoxycarbonylpyrazolylandrostene derivatives derived from 20-Oxopregna-5,16-dien-3-yl acetate have been investigated for their potential to inhibit androgen biosynthesis and cell proliferation, indicating possible applications in prostate cancer treatment (Szabó et al., 2015).

  • Development of Progesterone Analogues : The compound has been utilized in molecular docking studies for the design of new progesterone analogues, demonstrating its relevance in the development of gestagenic preparations (Petrosyan et al., 2020).

  • Synthesis of Steroidal Azides : It has been involved in the synthesis of steroidal azides, a process useful in the development of novel steroidal compounds with potential therapeutic applications (Draper, 1984).

properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRIOUCMXPLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859563
Record name 20-Oxopregna-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Oxopregna-5,16-dien-3-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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